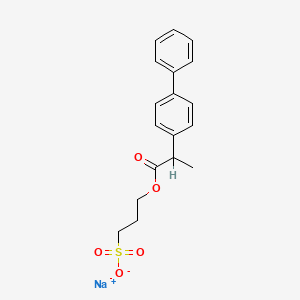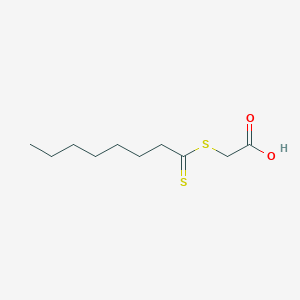
(Octanethioylsulfanyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Octanethioylsulfanyl)acetic acid is an organic compound characterized by the presence of both a thioester and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Octanethioylsulfanyl)acetic acid typically involves the reaction of octanethiol with chloroacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of octanethiol attacks the carbon atom of chloroacetic acid, displacing the chlorine atom and forming the thioester linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atom adjacent to the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted thioesters.
科学研究应用
(Octanethioylsulfanyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which (Octanethioylsulfanyl)acetic acid exerts its effects involves the interaction of its functional groups with various molecular targets. The thioester group can undergo nucleophilic attack by biological nucleophiles such as amino acids, leading to the formation of covalent adducts. This can affect the activity of enzymes and other proteins, thereby modulating various biochemical pathways.
相似化合物的比较
Thioacetic acid: Similar in structure but lacks the octyl group.
Octanoic acid: Similar in structure but lacks the thioester group.
Thiooctanoic acid: Similar in structure but lacks the carboxylic acid group.
Uniqueness: (Octanethioylsulfanyl)acetic acid is unique due to the presence of both a thioester and a carboxylic acid functional group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
属性
CAS 编号 |
41681-50-9 |
|---|---|
分子式 |
C10H18O2S2 |
分子量 |
234.4 g/mol |
IUPAC 名称 |
2-octanethioylsulfanylacetic acid |
InChI |
InChI=1S/C10H18O2S2/c1-2-3-4-5-6-7-10(13)14-8-9(11)12/h2-8H2,1H3,(H,11,12) |
InChI 键 |
MFZSKGLDBDZCEC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=S)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


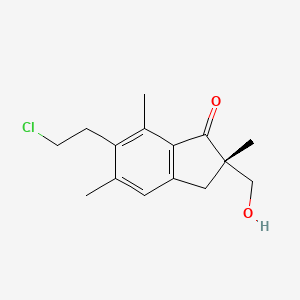

![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
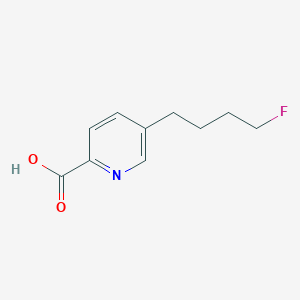
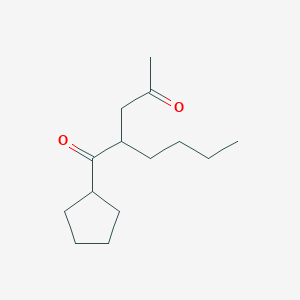
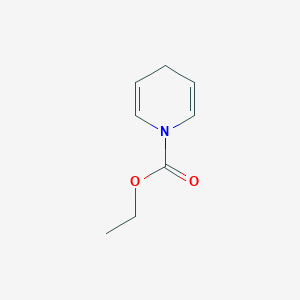
![6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione](/img/structure/B14653777.png)
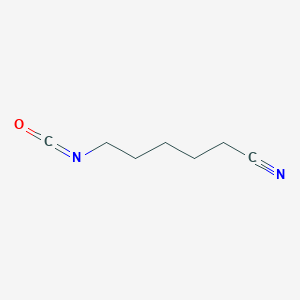
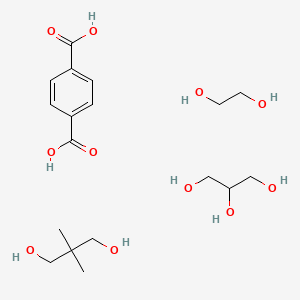
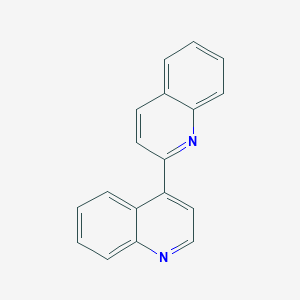
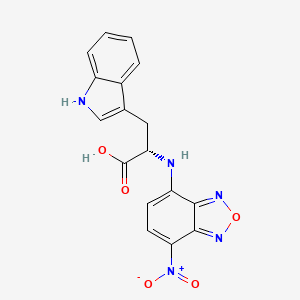
![N-Phenyl-N'-[3-(triethoxysilyl)propyl]thiourea](/img/structure/B14653792.png)
![1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine](/img/structure/B14653794.png)
